REACTION_CXSMILES
|
[N+:1](/[CH:4]=[CH:5]/[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12]([F:15])([F:14])[F:13])([O-:3])=[O:2].C[CH2:17][N:18]([CH2:23][O:24]C)[Si](C)(C)C.F[C:27](F)(F)C(O)=O>C(Cl)Cl>[C:23](=[O:24])([O-:2])[NH2:18].[CH3:17][N:18]1[CH2:23][CH:5]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[C:12]([F:13])([F:14])[F:15])[CH:4]([N+:1]([O-:3])=[O:2])[CH2:27]1
|
Name
|
|
Quantity
|
230.8 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])/C=C/C1=C(C=CC=C1)C(F)(F)F
|
Name
|
methyl-methoxymethyltrimethylsilanyl-methylamine
|
Quantity
|
206 mg
|
Type
|
reactant
|
Smiles
|
CCN([Si](C)(C)C)COC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
8.19 μL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 2 h
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (7-60% EtOAc-hexanes)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(N)([O-])=O
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CC(C(C1)C1=C(C=CC=C1)C(F)(F)F)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |